In-Depth Technical Guide to the Synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
In-Depth Technical Guide to the Synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a sophisticated bifunctional linker, integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker component is critical, as it must remain stable in systemic circulation and then selectively release the cytotoxic payload within the target cancer cells.
This technical guide provides a comprehensive overview of the synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This linker features a maleimidocaproyl (MC) group for conjugation to thiol-containing residues on an antibody, a cathepsin-cleavable Gly-Gly-Phe-Gly tetrapeptide sequence, and a hydrophilic aminomethyl ether acetic acid moiety that can be conjugated to a drug. The synthesis is primarily based on established solid-phase peptide synthesis (SPPS) methodologies, followed by solution-phase modifications.
Synthesis Overview
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH can be conceptually divided into three main stages:
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Solid-Phase Synthesis of the Tetrapeptide Backbone: The Gly-Gly-Phe-Gly peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
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N-Terminal Modification: The N-terminus of the resin-bound peptide is functionalized with the maleimidocaproyl (MC) group.
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C-Terminal Functionalization and Cleavage: The peptide is cleaved from the resin with a concurrent or subsequent modification to introduce the aminomethyl ether acetic acid moiety at the C-terminus.
The following sections provide detailed experimental protocols for each stage, along with representative quantitative data and characterization methods.
Experimental Protocols
Stage 1: Solid-Phase Peptide Synthesis of H₂N-Gly-Gly-Phe-Gly-Resin
This stage focuses on the sequential assembly of the tetrapeptide on a solid support. A Rink Amide resin is typically chosen to yield a C-terminal amide upon cleavage.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Rink Amide Resin | Various | 100-200 mesh |
| Fmoc-Gly-OH | Various | Peptide synthesis grade |
| Fmoc-Phe-OH | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Reagent grade |
| Piperidine (B6355638) | Various | Reagent grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Diisopropylethylamine (DIPEA) | Various | Reagent grade |
Protocol:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
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Fmoc-Glycine Coupling (First Amino Acid):
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In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
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Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
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Drain the DMF from the swollen resin and add the activated Fmoc-Gly-OH solution.
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Agitate the mixture for 2-4 hours at room temperature.
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Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
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Fmoc Deprotection:
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Treat the resin with 20% piperidine in DMF for 5 minutes.
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Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
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Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
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Coupling of Subsequent Amino Acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH):
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Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, Gly).
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Final Fmoc Deprotection:
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After the final amino acid coupling, perform the Fmoc deprotection as described in step 3 to yield the free N-terminal amine.
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Resin Washing and Drying:
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Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
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Dry the resin under vacuum.
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Quantitative Data (Representative):
| Parameter | Value |
| Resin Loading | 0.5 - 0.7 mmol/g |
| Coupling Efficiency (per step) | >99% (monitored by Kaiser test) |
| Overall Peptide Yield on Resin | ~90-95% |
Stage 2: N-Terminal Maleimidocaproylation
This stage involves the coupling of 6-maleimidohexanoic acid (MC-OH) to the free N-terminus of the resin-bound tetrapeptide.
Materials and Reagents:
| Reagent | Supplier | Grade |
| H₂N-Gly-Gly-Phe-Gly-Resin | From Stage 1 | - |
| 6-Maleimidohexanoic acid (MC-OH) | Various | >95% purity |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Reagent grade |
| DIPEA | Various | Reagent grade |
| DMF | Various | Peptide synthesis grade |
Protocol:
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Activation of MC-OH: In a separate vessel, dissolve MC-OH (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.
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Coupling Reaction: Add the activated MC-OH solution to the H₂N-Gly-Gly-Phe-Gly-Resin.
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Reaction Monitoring: Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines.
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Washing: Wash the resin with DMF (5x) and DCM (5x).
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Drying: Dry the MC-Gly-Gly-Phe-Gly-Resin under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
| Coupling Efficiency | >98% |
Stage 3: C-Terminal Functionalization and Cleavage
This is the most complex stage, involving the introduction of the aminomethyl ether acetic acid moiety. This can be achieved through a multi-step, on-resin modification of the C-terminal amide or via a solution-phase coupling after initial cleavage. The following protocol outlines a plausible solution-phase approach for clarity and control.
Materials and Reagents:
| Reagent | Supplier | Grade |
| MC-Gly-Gly-Phe-Gly-Resin | From Stage 2 | - |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Diethyl ether | Various | Anhydrous |
| tert-butyl 2-((2-aminoethoxy)methyl)acetate | Custom Synthesis | >95% purity |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | Reagent grade |
| DIPEA | Various | Reagent grade |
| Acetonitrile (ACN) | Various | HPLC grade |
| Water | Various | HPLC grade |
Protocol:
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Cleavage of MC-Gly-Gly-Phe-Gly-NH₂ from Resin:
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Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
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Add the cleavage cocktail to the dried resin.
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Stir the mixture for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, wash with cold ether (2x), and dry under vacuum.
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Purification of MC-Gly-Gly-Phe-Gly-NH₂:
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Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Column: C18, 5 µm, 100 Å
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient: 5-60% B over 30 minutes
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Collect fractions containing the desired product and lyophilize.
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Solution-Phase Coupling:
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Dissolve the purified MC-Gly-Gly-Phe-Gly-NH₂ (1 eq.) and tert-butyl 2-((2-aminoethoxy)methyl)acetate (1.5 eq.) in anhydrous DMF.
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Add HATU (1.4 eq.) and DIPEA (3 eq.) to the solution.
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Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.
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Monitor the reaction by LC-MS.
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Deprotection of the tert-butyl ester:
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Once the coupling is complete, remove the DMF under reduced pressure.
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Dissolve the residue in a solution of 50% TFA in DCM.
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Stir for 1-2 hours at room temperature to remove the tert-butyl protecting group.
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Evaporate the solvent.
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Final Purification:
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Purify the final product, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, by RP-HPLC using the same conditions as in step 2.
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Collect and lyophilize the pure fractions.
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Quantitative Data (Representative):
| Step | Parameter | Value |
| Cleavage from Resin | Crude Yield | ~80-90% |
| Post-HPLC Purification 1 | Purity | >95% |
| Solution-Phase Coupling | Yield | ~60-70% |
| Final Purification | Overall Yield | ~40-50% (from resin-bound peptide) |
| Final Product | Purity | >98% (by HPLC) |
| Molecular Weight | Expected: 678.7 g/mol (confirm by MS) |
Characterization
The identity and purity of the final product and key intermediates should be confirmed by:
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High-Performance Liquid Chromatography (HPLC): To assess purity.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target linker.
Role in Antibody-Drug Conjugate (ADC) Formation
Caption: Role of the linker in the formation of an Antibody-Drug Conjugate.
Conclusion
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a multi-step process that combines solid-phase peptide synthesis with solution-phase modifications. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for the development of antibody-drug conjugates. This guide provides a detailed framework for the synthesis, which can be adapted and optimized by researchers in the field of targeted drug delivery.
